Cas no 2411235-38-4 (2-chloro-N-{2-4-(cyanomethyl)phenoxyethyl}acetamide)

2-chloro-N-{2-4-(cyanomethyl)phenoxyethyl}acetamide 化学的及び物理的性質
名前と識別子
-
- 2411235-38-4
- 2-Chloro-N-[2-[4-(cyanomethyl)phenoxy]ethyl]acetamide
- 2-chloro-N-{2-[4-(cyanomethyl)phenoxy]ethyl}acetamide
- EN300-26575567
- Z1562141688
- 2-chloro-N-{2-4-(cyanomethyl)phenoxyethyl}acetamide
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- インチ: 1S/C12H13ClN2O2/c13-9-12(16)15-7-8-17-11-3-1-10(2-4-11)5-6-14/h1-4H,5,7-9H2,(H,15,16)
- InChIKey: ABXGDARNNXRVAU-UHFFFAOYSA-N
- SMILES: ClCC(NCCOC1C=CC(CC#N)=CC=1)=O
計算された属性
- 精确分子量: 252.0665554g/mol
- 同位素质量: 252.0665554g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 6
- 複雑さ: 280
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.1Ų
- XLogP3: 1.5
2-chloro-N-{2-4-(cyanomethyl)phenoxyethyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26575567-1.0g |
2-chloro-N-{2-[4-(cyanomethyl)phenoxy]ethyl}acetamide |
2411235-38-4 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
Enamine | EN300-26575567-1g |
2-chloro-N-{2-[4-(cyanomethyl)phenoxy]ethyl}acetamide |
2411235-38-4 | 90% | 1g |
$0.0 | 2023-11-13 |
2-chloro-N-{2-4-(cyanomethyl)phenoxyethyl}acetamide 関連文献
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
-
Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
2-chloro-N-{2-4-(cyanomethyl)phenoxyethyl}acetamideに関する追加情報
Recent Advances in the Study of 2-chloro-N-{2-4-(cyanomethyl)phenoxyethyl}acetamide (CAS: 2411235-38-4)
In recent years, the compound 2-chloro-N-{2-4-(cyanomethyl)phenoxyethyl}acetamide (CAS: 2411235-38-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Researchers have been particularly interested in its mechanism of action and its interactions with biological targets, which could pave the way for novel drug development.
A recent study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of 2-chloro-N-{2-4-(cyanomethyl)phenoxyethyl}acetamide. The research team employed a multi-step synthetic route to optimize the yield and purity of the compound. Advanced spectroscopic techniques, including NMR and mass spectrometry, were used to confirm the structure and purity of the synthesized product. The study highlighted the compound's stability under physiological conditions, making it a viable candidate for further pharmacological investigations.
Another significant finding comes from a preclinical study conducted by a team at the University of California, which investigated the compound's potential as an anti-inflammatory agent. The researchers demonstrated that 2-chloro-N-{2-4-(cyanomethyl)phenoxyethyl}acetamide effectively inhibits key inflammatory mediators in vitro. The compound's ability to modulate cytokine production suggests its potential utility in treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Further research has also explored the compound's role in cancer therapy. A study published in Bioorganic & Medicinal Chemistry Letters reported that 2-chloro-N-{2-4-(cyanomethyl)phenoxyethyl}acetamide exhibits selective cytotoxicity against certain cancer cell lines. The compound's mechanism of action appears to involve the disruption of mitochondrial function, leading to apoptosis in malignant cells. These findings underscore the compound's potential as a lead molecule for developing new anticancer agents.
Despite these promising results, challenges remain in the development of 2-chloro-N-{2-4-(cyanomethyl)phenoxyethyl}acetamide as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future studies. However, the current body of research provides a solid foundation for further exploration and optimization of this compound.
In conclusion, 2-chloro-N-{2-4-(cyanomethyl)phenoxyethyl}acetamide (CAS: 2411235-38-4) represents a promising candidate in the field of chemical biology and drug discovery. Its diverse biological activities and potential therapeutic applications make it a subject of ongoing research. Future studies should focus on elucidating its precise mechanisms of action and optimizing its pharmacological properties to facilitate its transition from the laboratory to clinical applications.
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